Cas no 141650-31-9 (4,4'-(2-Hydroxy-1,3-propanediyl)bis(oxy)bis-benzeneacetamide(Atenolol Impurity E))
141650-31-9 structure
Product Name:4,4'-(2-Hydroxy-1,3-propanediyl)bis(oxy)bis-benzeneacetamide(Atenolol Impurity E)
Numero CAS:141650-31-9
MF:C19H22N2O5
MW:358.388385295868
CID:101473
PubChem ID:22296373
Update Time:2025-06-09
4,4'-(2-Hydroxy-1,3-propanediyl)bis(oxy)bis-benzeneacetamide(Atenolol Impurity E) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetamide,4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis-
- 2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide
- 4,4'-[(2-HYDROXY-1,3-PROPANEDIYL)BIS(OXY)]BIS-BENZENEACETAMIDE (ATENOLOL IMPURITY E)
- 4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide (Atenolol Impurity E)
- ATENOLOL IMPURITY E
- Benzeneacetamide, 4,4'-((2-hydroxy-1,3-propanediyl)bis(oxy))bis-
- 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- (Atenolol Impurity E)'
- ATENOLOL IMPURITY E [EP IMPURITY]
- 4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide(Atenolol Impurity E)
- 141650-31-9
- DTXSID60624504
- 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide; Atenolol Imp. E (EP); Atenolol Related Compound E; Atenolol Impurity E
- 2,2-((2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene))diacetamide
- 1WIH2M2NY7
- Atenolol EP impurity E
- Atenolol impurity E [EP]
- 2-(4-(3-(4-(2-Amino-2-oxoethyl)phenoxy)-2-hydroxypropoxy)phenyl)acetamide
- UNII-1WIH2M2NY7
- 4,4'-(2-HYDROXY-1,3-PROPANDIYLDIOXY)BIS(2-PHENYLACETAMIDE)
- DS-001270
- 4,4'-(2-Hydroxy-1,3-propanediyl)bis(oxy)bis-benzeneacetamide(Atenolol Impurity E)
-
- Inchi: 1S/C19H22N2O5/c20-18(23)9-13-1-5-16(6-2-13)25-11-15(22)12-26-17-7-3-14(4-8-17)10-19(21)24/h1-8,15,22H,9-12H2,(H2,20,23)(H2,21,24)
- Chiave InChI: RJTRBVLDVHIXNJ-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC(CC(N)=O)=CC=1)CC(COC1C=CC(CC(N)=O)=CC=1)O
Proprietà calcolate
- Massa esatta: 358.15300
- Massa monoisotopica: 358.15287181g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 10
- Complessità: 403
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 125Ų
Proprietà sperimentali
- Densità: 1.3±0.1 g/cm3
- Punto di fusione: >205°C (dec.)
- Punto di ebollizione: 696.1±55.0 °C at 760 mmHg
- Punto di infiammabilità: 374.8±31.5 °C
- Solubilità: DMSO (Slightly)
- PSA: 124.87000
- LogP: 1.96150
- Pressione di vapore: 0.0±2.3 mmHg at 25°C
4,4'-(2-Hydroxy-1,3-propanediyl)bis(oxy)bis-benzeneacetamide(Atenolol Impurity E) Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:-20°C Freezer, Under inert atmosphere
4,4'-(2-Hydroxy-1,3-propanediyl)bis(oxy)bis-benzeneacetamide(Atenolol Impurity E) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | H948995-1mg |
4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide(Atenolol Impurity E) |
141650-31-9 | 1mg |
$68.00 | 2023-05-18 | ||
| TRC | H948995-5mg |
4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide(Atenolol Impurity E) |
141650-31-9 | 5mg |
$219.00 | 2023-05-18 | ||
| TRC | H948995-10mg |
4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide(Atenolol Impurity E) |
141650-31-9 | 10mg |
$ 368.00 | 2023-09-07 | ||
| TRC | H948995-25mg |
4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide(Atenolol Impurity E) |
141650-31-9 | 25mg |
$ 770.00 | 2023-09-07 | ||
| TRC | H948995-100mg |
4,4'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide(Atenolol Impurity E) |
141650-31-9 | 100mg |
$ 1547.00 | 2023-09-07 | ||
| Biosynth | RFA65031-5 mg |
Atenolol |
141650-31-9 | 5mg |
$138.60 | 2023-01-02 | ||
| Biosynth | RFA65031-10 mg |
Atenolol |
141650-31-9 | 10mg |
$221.80 | 2023-01-02 | ||
| Biosynth | RFA65031-25 mg |
Atenolol |
141650-31-9 | 25mg |
$415.75 | 2023-01-02 | ||
| Biosynth | RFA65031-50 mg |
Atenolol |
141650-31-9 | 50mg |
$665.50 | 2023-01-02 | ||
| Biosynth | RFA65031-100 mg |
Atenolol |
141650-31-9 | 100MG |
$1,066.00 | 2023-01-02 |
4,4'-(2-Hydroxy-1,3-propanediyl)bis(oxy)bis-benzeneacetamide(Atenolol Impurity E) Letteratura correlata
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
141650-31-9 (4,4'-(2-Hydroxy-1,3-propanediyl)bis(oxy)bis-benzeneacetamide(Atenolol Impurity E)) Prodotti correlati
- 61698-76-8(Des(isopropylamino) Atenolol Diol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti